molecular formula C11H12Cl2N2O2 B4843940 N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea

N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea

Cat. No. B4843940
M. Wt: 275.13 g/mol
InChI Key: BBYQVYPUDRPRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea, also known as DCPU, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea is not fully understood, but it is thought to involve the inhibition of certain enzymes and cellular processes. In herbicidal applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea is believed to inhibit photosynthesis by blocking electron transport in chloroplasts. In anticancer applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have a variety of biochemical and physiological effects, depending on the application and concentration used. In herbicidal applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can cause chlorosis, necrosis, and stunting of plant growth. In anticancer applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In bacterial and fungal applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can inhibit the growth and replication of these organisms.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can be difficult to handle due to its high melting point and low solubility in some solvents. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can be expensive and difficult to synthesize in large quantities.

Future Directions

There are several potential future directions for research on N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea. In agriculture, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could be further studied for its potential as a selective herbicide with low environmental impact. In medicine, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could be investigated for its potential as an anticancer agent with fewer side effects than current treatments. In materials science, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could be used as a building block for the synthesis of new materials with unique properties. Overall, further research on N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could lead to the development of new applications and technologies in various fields.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have herbicidal activity against various weed species. In medicine, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been investigated for its potential as an anticancer agent and for its ability to inhibit the growth of certain bacteria and fungi. In materials science, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been used as a building block for the synthesis of polymers and other materials.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-ethenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-2-17-6-5-14-11(16)15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYQVYPUDRPRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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